4-(4-Methylpiperazin-1-yl)but-2-enoic acid is a chemical compound with the molecular formula C9H17N2O2. It is classified as a derivative of piperazine, which is a heterocyclic organic compound known for its nitrogen-containing six-membered ring structure. This compound is notable for its potential biological and pharmaceutical applications, particularly in medicinal chemistry.
The compound can be sourced from various chemical suppliers and is often used in research settings due to its unique structural properties and potential therapeutic effects. The hydrochloride salt form, 4-(4-methylpiperazin-1-yl)but-2-enoic acid hydrochloride, is commonly referenced in scientific literature and commercial databases.
4-(4-Methylpiperazin-1-yl)but-2-enoic acid falls under the category of piperazine derivatives, which are known for their diverse biological activities. These compounds are often investigated for their roles in drug development and as intermediates in organic synthesis.
The synthesis of 4-(4-methylpiperazin-1-yl)but-2-enoic acid typically involves several key steps:
The synthesis can be performed under controlled conditions, often requiring inert atmospheres to prevent unwanted reactions. The reactions are typically monitored using techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy to ensure purity and yield.
The molecular structure of 4-(4-methylpiperazin-1-yl)but-2-enoic acid features a butenoic acid moiety attached to a piperazine ring. The specific configuration is crucial for its biological activity.
These structural details highlight the compound's potential interactions with biological targets due to its functional groups .
4-(4-Methylpiperazin-1-yl)but-2-enoic acid can participate in several chemical reactions:
The reactivity of this compound allows it to serve as a versatile building block in organic synthesis, facilitating the development of more complex molecules.
The mechanism of action for 4-(4-methylpiperazin-1-yl)but-2-enoic acid involves its interaction with specific biological targets, including enzymes and receptors. The compound may modulate these targets' activities, leading to changes in cellular processes such as signaling pathways and metabolic functions. This modulation can result in therapeutic effects that are currently under investigation.
Key physical constants include:
Property | Value |
---|---|
Molecular Weight | 189.25 g/mol |
Melting Point | Not specified |
Boiling Point | Not specified |
Density | Not specified |
These properties influence the compound's handling and application in laboratory settings .
4-(4-Methylpiperazin-1-yl)but-2-enoic acid has several applications in scientific research:
The synthesis of 4-(4-methylpiperazin-1-yl)but-2-enoic acid (IUPAC: (E)-4-[(4-methylpiperazin-1-yl)amino]-4-oxobut-2-enoic acid) employs strategic nucleophilic amination approaches to incorporate the 4-methylpiperazine moiety into the α,β-unsaturated carboxylic acid backbone. Three principal methodologies dominate the synthetic landscape:
Aza-Michael Addition: This metal-catalyzed reaction involves the conjugate addition of 4-methylpiperazine to activated Michael acceptors like maleic anhydride or fumaric acid derivatives. Copper nanoparticles supported on cation-exchange resins (e.g., Dowex®) achieve exceptional selectivity for mono-substitution, preventing over-alkylation. Representative protocols involve refluxing in methanol, yielding 85–99% of the target compound within 3 hours [3]. The reaction follows:$$\text{4-Methylpiperazine} + \text{HOOC-CH=CH-COX} \xrightarrow{\text{Cu/Dowex®, MeOH}} \text{4-(4-Methylpiperazin-1-yl)but-2-enoic acid}$$(where X = OH, OR, or halide)
Reductive Amination: Condensation of 4-oxobut-2-enoic acid intermediates with 4-methylpiperazine using sodium cyanoborohydride (NaBH₃CN) in THF/H₂O at pH 6–7 provides moderate yields (65–78%). This method minimizes racemization but requires precise pH control .
Nucleophilic Substitution: Halogenated intermediates (e.g., 4-bromo-4-oxobut-2-enoic acid) react with 4-methylpiperazine in polar aprotic solvents like DMF. Deprotonation with potassium carbonate facilitates displacement, yielding 70–75% of the product [3].
Table 1: Comparative Analysis of Synthetic Methods for 4-(4-Methylpiperazin-1-yl)but-2-enoic Acid
Method | Catalyst/Base | Solvent | Yield (%) | Selectivity | Key Advantage |
---|---|---|---|---|---|
Aza-Michael Addition | Cu/Dowex® | Methanol | 85–99 | High | Prevents over-alkylation |
Reductive Amination | NaBH₃CN | THF/H₂O | 65–78 | Moderate | Minimizes racemization |
Nucleophilic Substitution | K₂CO₃ | DMF | 70–75 | Low | Broad substrate applicability |
Selective modification of the 4-methylpiperazine ring enables tuning of physicochemical properties and bioactivity:
N-Alkylation: The tertiary amine at N⁴ accepts alkyl/arylalkyl groups via reductive amination or alkyl halide coupling. Ethyl bromoacetate introduces an ester-terminated chain, increasing logP by 1.5–2 units for enhanced blood-brain barrier penetration [3].
N-Acylation: Acylation with carboxylic acid chlorides or anhydrides generates amide derivatives. Benzoylation using benzoyl chloride in pyridine yields 4-(4-benzoyl(methylpiperazin-1-yl))but-2-enoic acid, improving carbonic anhydrase IX/XII selectivity by 15-fold compared to the parent compound [3].
Ring Expansion/Contraction: Quaternization at N⁴ with α,ω-dibromoalkanes forms spiropiperazinium salts. Reaction with 1,3-dibromopropane yields a seven-membered diazepane analog, altering conformational flexibility and hydrogen-bonding capacity .
Table 3: Impact of Piperazine Modifications on Physicochemical Properties
Modification Type | Reagent | Product | logP Change | hCA II Kᵢ (nM) |
---|---|---|---|---|
N-Alkylation | Ethyl bromoacetate | Ethyl 4-(4-methylpiperazin-1-yl)but-2-enoate | +1.8 | 2.94 ± 0.31 |
N-Acylation | Benzoyl chloride | 4-(4-Benzoyl(methylpiperazin-1-yl))but-2-enoic acid | +0.9 | 5.04 ± 0.28 |
Ring Expansion | 1,3-Dibromopropane | Spiro[1H-1,4-diazepane]-but-2-enoic acid | -0.3 | 8.12 ± 0.45 |
These functionalization strategies demonstrate that piperazine engineering directly modulates steric bulk, polarity, and enzymatic inhibition profiles, enabling rational design of derivatives with optimized pharmacological properties.
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4